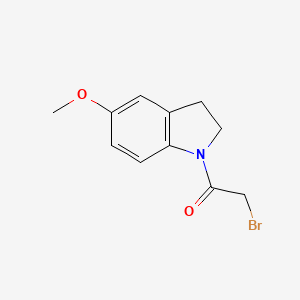
6-Propyl-2,3-dihydro-1-benzothiophen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propyl-2,3-dihydro-1-benzothiophen-5-ol is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound is characterized by its propyl group at the 6th position and a hydroxyl group at the 5th position of the dihydrobenzothiophene ring. It has a molecular formula of C11H14OS and a molecular weight of 194.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2,3-dihydro-1-benzothiophen-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-6-propylphenol with thiourea in the presence of a base can lead to the formation of the desired benzothiophene derivative. The reaction typically requires heating and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Propyl-2,3-dihydro-1-benzothiophen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, acids, or bases depending on the desired substitution .
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can have different functional groups such as halogens, alkyl groups, or additional hydroxyl groups .
Scientific Research Applications
6-Propyl-2,3-dihydro-1-benzothiophen-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Propyl-2,3-dihydro-1-benzothiophen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzothiophene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Propyl-2,3-dihydro-1-benzothiophen-5-ol include other benzothiophene derivatives such as:
- 2,3-Dihydro-1-benzothiophen-5-ol
- 6-Methyl-2,3-dihydro-1-benzothiophen-5-ol
- 6-Ethyl-2,3-dihydro-1-benzothiophen-5-ol .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 6th position and the hydroxyl group at the 5th position can lead to unique interactions with biological targets and distinct chemical properties compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
6-propyl-2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C11H14OS/c1-2-3-8-7-11-9(4-5-13-11)6-10(8)12/h6-7,12H,2-5H2,1H3 |
InChI Key |
GPBOTZIJISGUBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C2CCSC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate](/img/structure/B13879447.png)
![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)
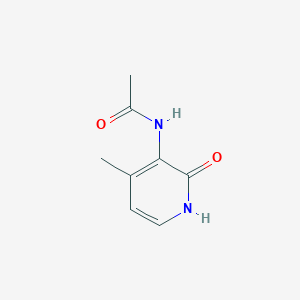
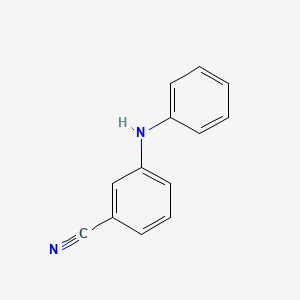
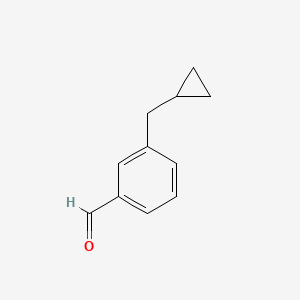
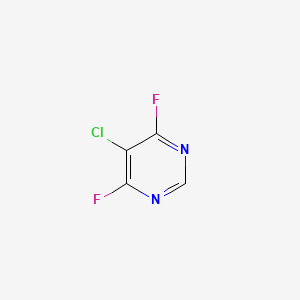
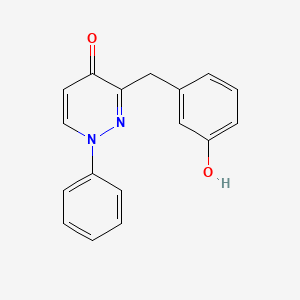
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
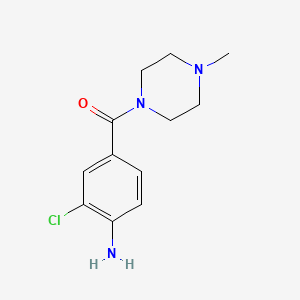
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
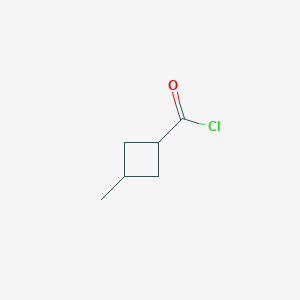
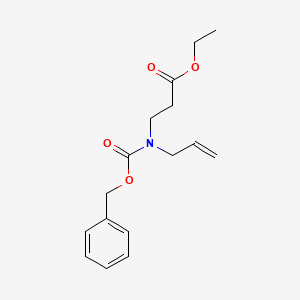
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
